

# Physical properties of 2-Bromobenzo[h]quinazoline (melting point, solubility)

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## Compound of Interest

Compound Name: 2-Bromobenzo[h]quinazoline

Cat. No.: B15225338

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## Technical Guide on the Physical Properties of 2-Bromobenzo[h]quinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and extrapolated physical properties of **2-Bromobenzo[h]quinazoline**. Due to the compound's specificity, experimental data is limited. This document supplements available information with data from the parent compound, Benzo[h]quinazoline, and outlines standardized protocols for experimental determination.

### Core Physical Properties

Direct experimental data for the melting point and solubility of **2-Bromobenzo[h]quinazoline** are not readily available in the surveyed literature. However, properties can be estimated based on its parent structure, Benzo[h]quinazoline, and general principles of organic chemistry. The introduction of a bromine atom is expected to increase the molecular weight and potentially alter intermolecular forces, which would likely elevate the melting point compared to the unsubstituted parent compound.

The table below summarizes the available data for the parent compound as a reference point.

Property	2-Bromobenzo[h]quinazoline	Benzo[h]quinazoline (Parent Compound)	Data Source
Molecular Formula	C <sub>12</sub> H <sub>7</sub> BrN <sub>2</sub>	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub>	-
Molecular Weight	259.11 g/mol	180.21 g/mol	-
Melting Point	Data not available	101-103 °C	[1]
Solubility	Data not available	Data not available	-

Note on Solubility: Heterocyclic aromatic compounds like quinazolines are typically hydrophobic.[2] Their solubility in aqueous solutions is generally low but can be influenced by pH if the nitrogen atoms are protonated under acidic conditions. Neutral organic compounds tend to be more soluble in organic solvents than in water.[2] For related quinazoline derivatives, solubility has been assessed in solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate.[3]

## Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for determining the melting point and solubility of a crystalline organic solid like **2-Bromobenzo[h]quinazoline**.

This protocol describes the determination of the melting point range using a digital melting point apparatus or a Thiele tube setup, which is a common and reliable method for crystalline organic compounds.[4]

Principle: A small, finely powdered sample is heated slowly, and the temperature range from the first sign of melting (first liquid droplet) to complete liquefaction is recorded. A narrow range (0.5-1.0°C) typically indicates a high degree of purity.

Procedure:

- **Sample Preparation:** Ensure the **2-Bromobenzo[h]quinazoline** sample is completely dry and finely powdered using a mortar and pestle.

- **Capillary Tube Packing:** Press the open end of a capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to pack the powder into a dense column approximately 2-3 mm high.<sup>[4]</sup>
- **Apparatus Setup:**
  - **Digital Apparatus (e.g., Mel-Temp):** Place the packed capillary tube into the sample holder. Set the apparatus to heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate.<sup>[4]</sup>
  - **Thiele Tube:** Attach the capillary tube to a thermometer using a rubber band or wire. Immerse the setup in the oil bath of the Thiele tube, ensuring the sample is aligned with the thermometer bulb.<sup>[4]</sup>
- **Heating and Observation:** Heat the apparatus at a slow, controlled rate of 1-2°C per minute near the suspected melting point.
- **Data Recording:**
  - Record the temperature ( $T_1$ ) at which the first drop of liquid appears.
  - Record the temperature ( $T_2$ ) at which the last crystal of the solid melts.
  - The melting point is reported as the range  $T_1 - T_2$ .
- **Verification:** For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample until consistent values are obtained.

This protocol outlines a general method for determining the solubility of a compound in various solvents at a specific temperature.<sup>[3][5]</sup>

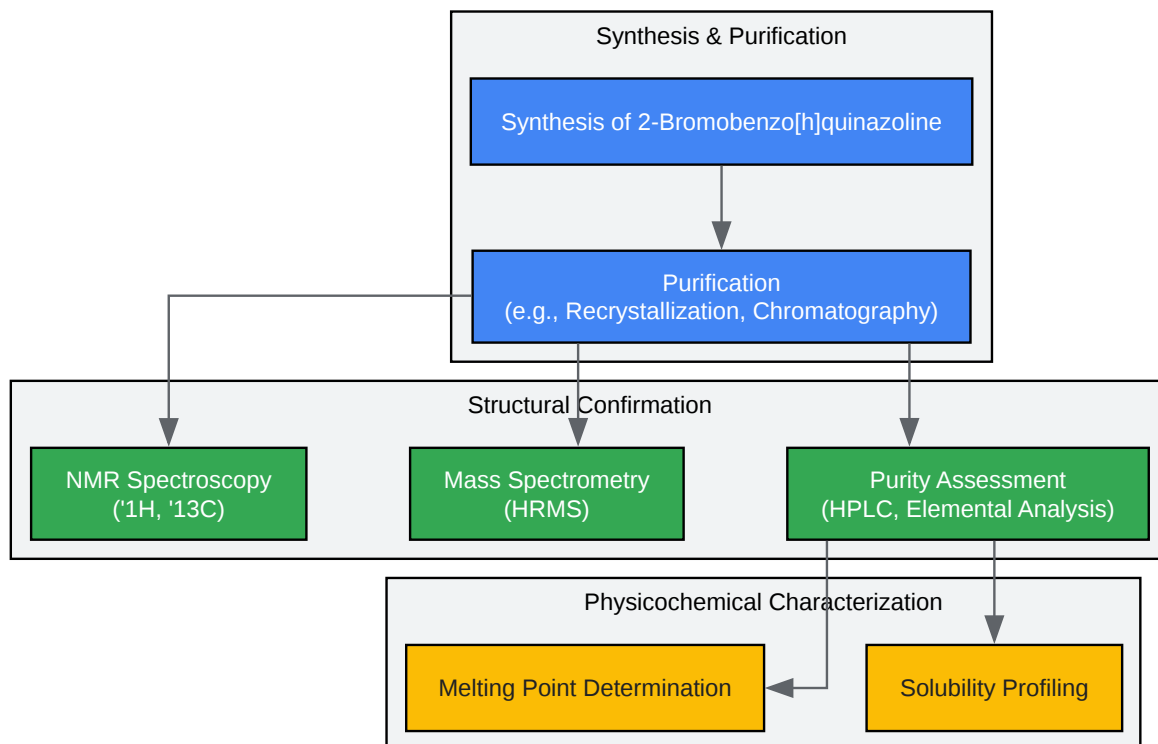
**Principle:** A saturated solution of the compound is prepared in a chosen solvent at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured to calculate the solubility.

**Procedure:**

- Solvent Selection: Choose a range of solvents for testing (e.g., water, ethanol, DMSO, chloroform, ethyl acetate).
- Equilibration: Add an excess amount of **2-Bromobenzo[h]quinazoline** to a known volume of the selected solvent in a sealed flask.
- Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
- Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the excess solid settles. To ensure no suspended microcrystals remain, centrifuge an aliquot of the supernatant.[5]
- Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette.
- Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that does not cause the solute to decompose.
- Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.
- Calculation: Calculate the solubility using the formula:
  - Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot taken.

## Visualization of Experimental Workflow

The characterization of a novel or sparsely documented compound like **2-Bromobenzo[h]quinazoline** follows a logical progression. The workflow begins with synthesis and purification, followed by structural confirmation and finally, the determination of its key physicochemical properties.



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Caption: Workflow for the characterization of **2-Bromobenzo[h]quinazoline**.

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